molecular formula C10H9N3O2 B2785136 4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 338975-53-4

4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2785136
CAS No.: 338975-53-4
M. Wt: 203.201
InChI Key: VSEYLRZNOIXDRI-IZZDOVSWSA-N
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Description

4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.201. The purity is usually 95%.
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Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]-3-phenyl-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10-8(6-11-15)9(12-13-10)7-4-2-1-3-5-7/h1-6,8,15H,(H,13,14)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEYLRZNOIXDRI-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=O)C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, also known by its CAS number 338975-53-4, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H9N3O2C_{10}H_9N_3O_2. It features a pyrazolone ring structure with a hydroxylamine substituent, which is crucial for its biological activity. The compound's structure is shown below:

Chemical Structure .

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. A common approach utilizes 4-aminoantipyrine as a precursor, leading to various derivatives with distinct biological properties. The synthesis pathway can be summarized as follows:

  • Starting Material : 4-aminoantipyrine.
  • Reagents : Hydroxylamine and suitable aldehydes.
  • Reaction Conditions : Typically requires acidic or basic conditions to facilitate the formation of the pyrazolone ring.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In particular, compounds derived from this structure have shown promising results against various cancer cell lines.

Table 1: IC50 Values of Selected Derivatives Against MCF7 Cell Line

CompoundIC50 (μM)Reference
Doxorubicin71.8
Compound A30.68
Compound B43.41
Compound C60.72

These results indicate that certain derivatives are more potent than Doxorubicin, a well-known chemotherapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activity against various pathogens. For example, compounds related to this structure have been tested against bacterial strains and shown effective inhibition.

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli25 μg/mL
Compound ES. aureus15 μg/mL

This suggests that the compound may have applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Sciences examined the effects of various pyrazolone derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited lower IC50 values compared to standard treatments, highlighting their potential as alternative therapeutic agents .

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of pyrazolone derivatives against resistant bacterial strains. The findings revealed significant efficacy, suggesting that these compounds could be developed into new antibiotics .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazolone derivatives, including 4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various strains of bacteria and fungi, suggesting potential for development into therapeutic agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolone derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This property positions this compound as a candidate for treating inflammatory diseases .

Antioxidant Activity

Research has highlighted the antioxidant capabilities of this compound, which can scavenge free radicals and mitigate oxidative stress in biological systems. This activity is vital for preventing cellular damage associated with various diseases, including cancer .

Plant Growth Regulators

Compounds similar to this compound have been explored as plant growth regulators. Their ability to modulate plant growth processes can enhance crop yields and resistance to environmental stressors .

Pest Control

The compound's biological activity extends to pest control applications. Studies suggest that pyrazolone derivatives can act as effective insecticides or fungicides, providing an environmentally friendly alternative to conventional pesticides .

Synthesis of Polymers

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Development of Sensors

Research indicates potential applications in sensor technology due to the compound's ability to interact with specific analytes through its functional groups. This interaction can be harnessed to develop sensors for detecting environmental pollutants or biological markers .

Case Studies and Research Findings

StudyFindings
Gupta et al., 2015Demonstrated antimicrobial and anti-inflammatory activities of pyrazolone derivatives .
Zang et al., 2020Reported on the synthesis of novel pyrazolone-based polymers with enhanced mechanical properties .
Mehta et al., 2019Explored the use of pyrazolone derivatives as effective insecticides in agricultural settings .

Q & A

Q. What are the standard synthetic routes for 4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation followed by cyclocondensation. For example, hydrazine derivatives react with β-keto esters or α,β-unsaturated ketones under acidic conditions. Optimization involves:

  • Temperature control : Reactions performed at 60–80°C in ethanol/acetic acid mixtures reduce side products .
  • Catalyst selection : Use of p-toluenesulfonic acid (PTSA) improves cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product with >85% yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ confirms the (E)-configuration of the hydroxyimino group (δ 8.2–8.5 ppm for imine protons) .
  • X-ray crystallography : SHELXL refinement resolves bond lengths (e.g., C=N at ~1.28 Å) and torsion angles, validated via ORTEP-3 for graphical representation .
  • IR spectroscopy : Stretching frequencies at 1650–1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N–H/O–H) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against specific enzyme targets?

Methodological Answer:

  • Target selection : Prioritize enzymes like SARS-CoV-2 Mpro (3CL protease) based on structural homology with similar pyrazolone derivatives .
  • Software : Use AutoDock Vina or GROMACS for docking simulations, applying AMBER force fields for energy minimization .
  • Validation : Compare computed binding affinities (ΔG values) with experimental IC₅₀ data from enzymatic assays .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

Methodological Answer:

  • Disorder in the hydroxyimino group : Address via SHELXL’s PART instruction to refine occupancy ratios .
  • Twinning : Apply HKLF 5 in SHELXL for twinned data correction, particularly for monoclinic crystal systems .
  • Data resolution : Collect high-resolution data (≤0.8 Å) using synchrotron sources to resolve hydrogen-bonding networks .

Q. How do researchers reconcile contradictions in reported biological activity data (e.g., antimicrobial vs. antiviral efficacy)?

Methodological Answer:

  • Assay standardization : Compare MIC values under identical conditions (e.g., broth microdilution vs. agar diffusion) .
  • Structural analogs : Test derivatives with modified substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to identify SAR trends .
  • Cellular models : Validate activity in primary cell lines (e.g., Vero E6 for antiviral studies) to reduce variability .

Q. What strategies are effective for modifying the hydroxyimino group to enhance solubility without compromising bioactivity?

Methodological Answer:

  • Functional group substitution : Replace the hydroxyimino group with methoxyimino (improves lipophilicity) or carboxylate (enhances aqueous solubility) .
  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl acetates) hydrolyzed in vivo to the active form .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (70:30 v/v) for in vitro assays to maintain solubility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Electron-withdrawing groups : Introduce –NO₂ or –CF₃ at the phenyl ring to enhance metabolic stability .
  • Hydrogen-bond donors : Retain the hydroxyimino group for target binding but add methyl groups to adjacent carbons to reduce off-target interactions .
  • LogP optimization : Balance hydrophobic (phenyl) and hydrophilic (hydroxyimino) groups to achieve LogP ~2.5–3.5 .

Q. What methodologies address low bioavailability in preclinical models?

Methodological Answer:

  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release in pharmacokinetic studies .
  • Permeability assays : Conduct Caco-2 monolayer studies to assess intestinal absorption, modifying formulations with permeation enhancers (e.g., sodium taurocholate) .

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